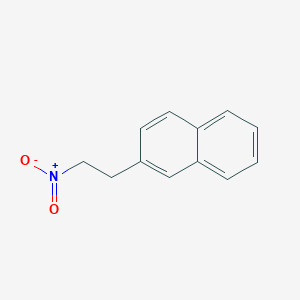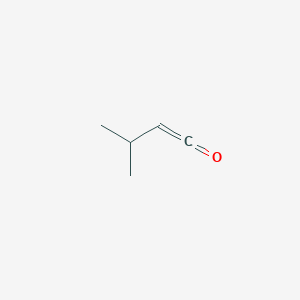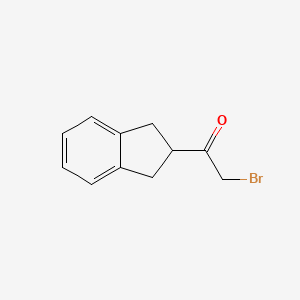
2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one
描述
2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one is an organic compound with the molecular formula C11H11BrO It is a derivative of indanone, featuring a bromine atom attached to the indanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one typically involves the bromination of 1-indanone. One common method is the reaction of 1-indanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the indanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for the reduction of the carbonyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include various substituted indanones, depending on the nucleophile used.
Reduction: The major product is 2-bromo-1-indanol.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
科学研究应用
2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
1-Indanone: The parent compound without the bromine atom.
2-Bromo-1-indanol: The reduced form of 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one.
2-Bromo-1-indanone: A closely related compound with a similar structure.
Uniqueness
Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in scientific research .
属性
分子式 |
C11H11BrO |
|---|---|
分子量 |
239.11 g/mol |
IUPAC 名称 |
2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethanone |
InChI |
InChI=1S/C11H11BrO/c12-7-11(13)10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-7H2 |
InChI 键 |
QETZSZNCWLMCSR-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=CC=CC=C21)C(=O)CBr |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B8469511.png)
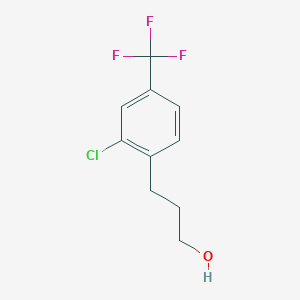
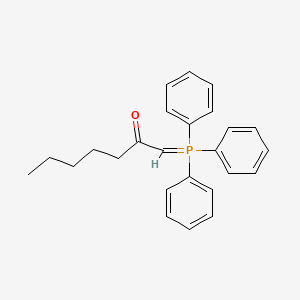
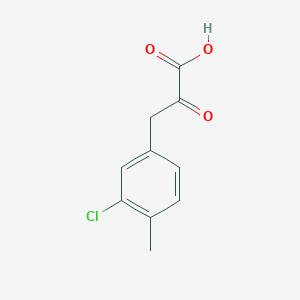
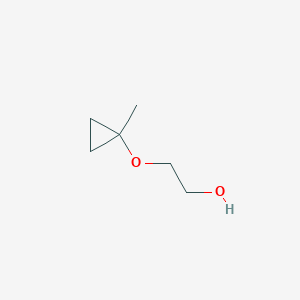
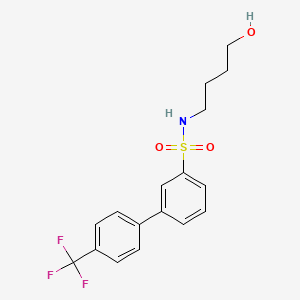
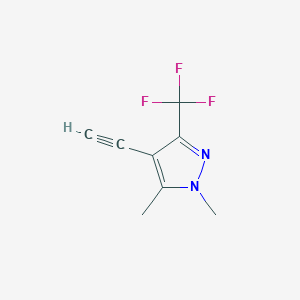
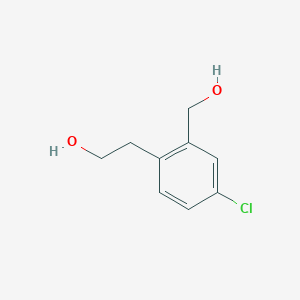
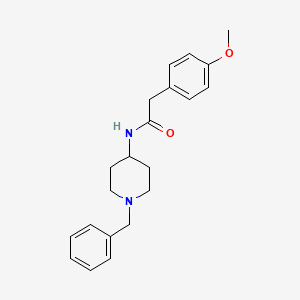
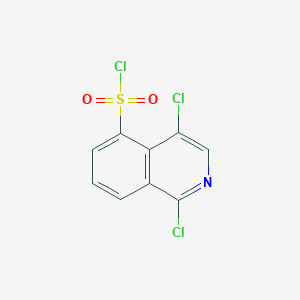
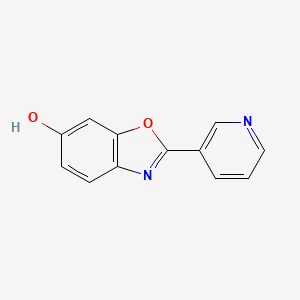
![1-[(2S)-1-ethylpyrrolidin-2-yl]-N-methylmethanamine](/img/structure/B8469590.png)
